3-(4-Chlorophenyl)quinoline
Overview
Description
3-(4-Chlorophenyl)quinoline is a chemical compound belonging to the quinoline family, characterized by a quinoline core structure with a 4-chlorophenyl group attached at the third position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
3-(4-Chlorophenyl)quinoline, a derivative of quinoline, has been found to exhibit a broad spectrum of bioactivities . Quinolines and their derivatives have been known to target DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . They also have the ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
The compound interacts with its targets, leading to inhibition of DNA replication in bacteria by inhibiting DNA gyrase and topoisomerase IV activities . In the case of HIV, it triggers the multimerisation of HIV-1 IN by binding to an allosteric site .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of DNA, thereby halting replication . In the context of HIV, the compound affects the integration of viral DNA into the host genome by triggering the multimerisation of HIV-1 IN .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure, which can affect their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA replication . In the case of HIV, the compound can potentially inhibit the integration of viral DNA into the host genome, thereby preventing the replication of the virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of quinoline derivatives . Additionally, the presence of other organic compounds can potentially affect the reactivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)quinoline can be achieved through various methods, including classical and modern synthetic routes. Some common methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This reaction involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure but without the 4-chlorophenyl group.
4-Phenylquinoline: Similar structure with a phenyl group instead of a chlorophenyl group.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
3-(4-Chlorophenyl)quinoline is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
IUPAC Name |
3-(4-chlorophenyl)quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGALCPQLAAAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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